methyl 4-{(E)-[2-({4-[methyl(phenylsulfonyl)amino]phenyl}carbonyl)hydrazinylidene]methyl}benzoate
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Overview
Description
METHYL 4-[(E)-({[4-(N-METHYLBENZENESULFONAMIDO)PHENYL]FORMAMIDO}IMINO)METHYL]BENZOATE is a complex organic compound characterized by its unique structure, which includes a benzoate ester and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[(E)-({[4-(N-METHYLBENZENESULFONAMIDO)PHENYL]FORMAMIDO}IMINO)METHYL]BENZOATE typically involves multiple steps. One common method includes the esterification of benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and sulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[(E)-({[4-(N-METHYLBENZENESULFONAMIDO)PHENYL]FORMAMIDO}IMINO)METHYL]BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation.
Major Products
The major products formed from these reactions include various substituted benzoates, alcohols, and carboxylic acids, depending on the specific reaction conditions .
Scientific Research Applications
METHYL 4-[(E)-({[4-(N-METHYLBENZENESULFONAMIDO)PHENYL]FORMAMIDO}IMINO)METHYL]BENZOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism by which METHYL 4-[(E)-({[4-(N-METHYLBENZENESULFONAMIDO)PHENYL]FORMAMIDO}IMINO)METHYL]BENZOATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors involved in various biochemical pathways. The sulfonamide group, in particular, is known to inhibit certain enzymes, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester with similar aromatic properties.
Ethyl benzoate: Another ester with comparable chemical behavior.
Propyl benzoate: Similar in structure but with a longer alkyl chain.
Uniqueness
METHYL 4-[(E)-({[4-(N-METHYLBENZENESULFONAMIDO)PHENYL]FORMAMIDO}IMINO)METHYL]BENZOATE is unique due to the presence of both the ester and sulfonamide groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C23H21N3O5S |
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Molecular Weight |
451.5 g/mol |
IUPAC Name |
methyl 4-[(E)-[[4-[benzenesulfonyl(methyl)amino]benzoyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C23H21N3O5S/c1-26(32(29,30)21-6-4-3-5-7-21)20-14-12-18(13-15-20)22(27)25-24-16-17-8-10-19(11-9-17)23(28)31-2/h3-16H,1-2H3,(H,25,27)/b24-16+ |
InChI Key |
FTVKRWDTJPDCKF-LFVJCYFKSA-N |
Isomeric SMILES |
CN(C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)C(=O)OC)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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